3-(4-Methoxyphenyl)thian-3-ol
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Overview
Description
3-(4-Methoxyphenyl)thian-3-ol is an organic compound with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.32 g/mol . It is a thian-3-ol derivative, characterized by the presence of a methoxyphenyl group attached to the thian-3-ol core. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)thian-3-ol typically involves the reaction of 4-methoxybenzaldehyde with a thian-3-ol precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The process involves standard organic synthesis techniques, including condensation reactions, purification, and characterization using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-ol group to a thiane derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted thian-3-ol derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)thian-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate biochemical pathways, leading to its observed biological effects. The compound’s activity is often linked to its ability to interact with cellular receptors and enzymes, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)thian-3-ol
- 3-(4-Methylphenyl)thian-3-ol
- 3-(4-Chlorophenyl)thian-3-ol
Uniqueness
3-(4-Methoxyphenyl)thian-3-ol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)thian-3-ol |
InChI |
InChI=1S/C12H16O2S/c1-14-11-5-3-10(4-6-11)12(13)7-2-8-15-9-12/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
BORPPFRBEMHVMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCSC2)O |
Origin of Product |
United States |
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